Cipro HC - 494841-09-7

Cipro HC

Catalog Number: EVT-1575604
CAS Number: 494841-09-7
Molecular Formula: C38H48FN3O8
Molecular Weight: 693.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ciprofloxacin is derived from the fluoroquinolone class of antibiotics, which are synthetic derivatives of nalidixic acid. It is classified as a broad-spectrum antibiotic effective against a variety of Gram-negative and some Gram-positive bacteria. Hydrocortisone, on the other hand, is a naturally occurring corticosteroid that plays a crucial role in managing inflammation and immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cipro HC involves the combination of ciprofloxacin hydrochloride and hydrocortisone in a controlled environment to ensure stability and efficacy. The process typically employs techniques such as:

  1. Chemical Precipitation: This method involves mixing ciprofloxacin with hydrocortisone in an aqueous solution under specific pH conditions to facilitate the formation of the desired compound.
  2. Solvent Evaporation: After achieving the desired concentration, solvents are evaporated to yield a concentrated solution that can be formulated into ear drops.

The synthesis must be carefully monitored to maintain the integrity of both active ingredients while ensuring proper dosage forms for administration.

Molecular Structure Analysis

Structure and Data

Ciprofloxacin has a molecular formula of C17H18ClFN3O3C_{17}H_{18}ClFN_3O_3 with a molecular weight of 331.79 g/mol. Its structure features a bicyclic core consisting of a quinolone ring fused to a piperazine ring, which is essential for its antibacterial activity. Hydrocortisone has the molecular formula C21H30O5C_{21}H_{30}O_5 with a molecular weight of 362.46 g/mol, characterized by its steroidal structure comprising four fused carbon rings.

Structural Representation

  • Ciprofloxacin:
    • Chemical Structure: Ciprofloxacin Structure
  • Hydrocortisone:
    • Chemical Structure: Hydrocortisone Structure
Chemical Reactions Analysis

Reactions and Technical Details

  • Inhibition of DNA Gyrase: Ciprofloxacin inhibits bacterial DNA gyrase, preventing DNA replication.
  • Reduction of Inflammation: Hydrocortisone acts by inhibiting phospholipase A2, thereby reducing the production of inflammatory mediators.

These mechanisms work synergistically to combat infection while alleviating symptoms.

Mechanism of Action

Process and Data

The mechanism of action for Cipro HC involves two main components:

  1. Ciprofloxacin:
    • Inhibits bacterial DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.
  2. Hydrocortisone:
    • Reduces inflammation by inhibiting the expression of pro-inflammatory genes through glucocorticoid receptor activation, leading to decreased production of cytokines and chemokines.

This dual action enhances therapeutic efficacy against infections accompanied by inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear or slightly opalescent solution
  • pH: Typically ranges from 4.5 to 7.0
  • Solubility: Soluble in water; ciprofloxacin exhibits limited solubility in organic solvents.

Chemical Properties

  • Stability: Sensitive to light; should be stored in opaque containers.
  • Shelf Life: Generally stable for up to 24 months when stored properly.

These properties are critical for ensuring effective delivery and stability during storage.

Applications

Scientific Uses

Cipro HC is primarily used in clinical settings for:

  • Treatment of Ear Infections: Effective against bacterial infections such as otitis externa.
  • Management of Inflammation: Provides relief from symptoms associated with infections due to its corticosteroid component.

Additionally, ongoing research explores potential new applications in other areas such as ophthalmology and dermatology due to its antibacterial and anti-inflammatory properties.

Introduction to Cipro HC: Pharmacological and Therapeutic Context

Historical Development of Ciprofloxacin-Hydrocortisone Combinations

The development of Cipro HC Otic (ciprofloxacin 0.3%/hydrocortisone 1%) represents a strategic advancement in ototherapeutic pharmacology. Ciprofloxacin, a second-generation fluoroquinolone, was patented in 1980 and introduced systemically by Bayer in 1987 as a broad-spectrum antibiotic with potent activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa [1]. The evolution toward topical formulations addressed the need for targeted therapy in otological infections while minimizing systemic exposure. The specific combination with hydrocortisone was developed to concurrently manage microbial pathogens and inflammatory components of ear canal infections. This formulation received FDA approval in 1998 under the brand Cipro HC Otic, marking it as the first ciprofloxacin-hydrocortisone suspension for otic use [7]. The combination capitalized on ciprofloxacin's bactericidal mechanism—inhibition of bacterial DNA gyrase and topoisomerase IV—and hydrocortisone's anti-inflammatory properties mediated through glucocorticoid receptor binding and inhibition of inflammatory cytokines [1] [10].

Therapeutic Rationale for Dual-Action Formulations in Otological Infections

The pathophysiology of acute otitis externa (AOE) necessitates dual-pathogen targeting and inflammation control. The external auditory canal's unique anatomy—a warm, humid, skin-lined cul-de-sac—renders it susceptible to microbial colonization when protective mechanisms (cerumen pH, epithelial migration) are compromised by moisture, trauma, or dermatological conditions [4] [6]. P. aeruginosa (20-60% of cases) and S. aureus (10-70%) dominate AOE microbiomes, with fungal pathogens implicated in ≈10% of cases [6] [10]. Ciprofloxacin covers both dominant pathogens with minimal resistance development in topical applications, while hydrocortisone mitigates canal edema, pruritus, and pain by suppressing prostaglandin and leukotriene synthesis [8] [10].

Table 1: Pathogen Prevalence in Acute Otitis Externa

PathogenPrevalence Range (%)Ciprofloxacin Susceptibility
Pseudomonas aeruginosa20-60%>95% (concentration-dependent)
Staphylococcus aureus10-70%>90% (including MRSA)
Fungal species (Aspergillus, Candida)5-10%Limited (requires acidifying agents)

Data synthesized from [6] [10]

Clinical studies validate the synergistic efficacy: topical antibiotic-steroid combinations achieve 87-97% cure rates in AOE, outperforming single-agent regimens by 20% in resolution speed and symptom relief [10]. The anti-inflammatory action of hydrocortisone reduces canal edema, enhancing ciprofloxacin penetration into infected tissues—a critical factor in moderate-severe AOE with canal occlusion [4] [8].

Epidemiological Significance of Acute Otitis Externa as a Target Condition

AOE imposes a substantial clinical and economic burden globally. U.S. emergency department (ED) data reveals otologic diagnoses constitute 2.21% of all ED visits (8.6 million visits annually), with AOE representing 11.8% of these cases [3] [5]. Pediatric populations are disproportionately affected: 62.7% of otology-related ED visits occur in children aged 0–17 years, and otitis diagnoses comprise 6.79% of pediatric ED presentations versus 1.01% in adults [3] [5]. Seasonal variations correlate with climate, as humidity and swimming increase summer incidence by 30-50% [4] [6].

Table 2: Epidemiological Profile of Otitis Externa in U.S. Emergency Departments

ParameterValueSource
Annual ED visits for otologic diagnoses2.87 million (avg.)NEDS 2009–2011 [3]
Percentage attributed to AOE11.8%NEDS analysis [5]
Pediatric proportion (0–17 years)62.7% of otologic visitsNEDS weighted data [3]
Summer incidence increase30-50%Clinical cohort studies [6]
COVID-19 pandemic impact22-40% reduction in AOE visitsSurveillance data [9]

Geographical disparities exist: populations in large central metropolitan areas exhibit 26% higher AOE presentation rates versus rural regions, potentially reflecting environmental pollutants or access-to-care patterns [3] [5]. Globally, AOE incidence peaks in tropical regions due to high humidity, though precise burden data from low-income countries remains understudied [9]. The condition frequently disrupts daily activities—36% of patients require a median 4 days of restricted activity, contributing to productivity loss [4]. Post-COVID-19 studies note a 22-40% decline in AOE visits, underscoring the role of behavioral factors (e.g., reduced swimming) in disease transmission [9]. Nevertheless, AOE persists as a high-volume, low-acuity condition straining emergency healthcare resources, with 98.17% of cases managed outpatient [3] [5].

Properties

CAS Number

494841-09-7

Product Name

Cipro HC

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C38H48FN3O8

Molecular Weight

693.8 g/mol

InChI

InChI=1S/C21H30O5.C17H18FN3O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-10,19H,1-6H2,(H,23,24)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

LMCCVXQGNIODJA-WDCKKOMHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Synonyms

ciprofloxacin - hydrocortisone
ciprofloxacin, hydrocortisone drug combination
ciprofloxacin-hydrocortisone combination
Ciproxin HC

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.